Cas no 62663-29-0 (2-(2,4-Dimethylphenyl)-1H-indole)
2-(2,4-Dimethylphenyl)-1H-indole Chemical and Physical Properties
Names and Identifiers
-
- 1H-Indole, 2-(2,4-dimethylphenyl)-
- 2-(2,4-dimethylphenyl)-1H-indole
- Indole, 2-(2,4-dimethylphenyl)-
- SR-01000515867
- SCHEMBL10937804
- VS-07184
- SR-01000515867-1
- NCGC00335697-01
- AKOS001718026
- 62663-29-0
- CS-0319690
- DTXSID90346606
- HWADCEDGVMYCLH-UHFFFAOYSA-N
- 2-(2,4-DIMETHYL-PHENYL)-1H-INDOLE
- 2-(2,4-Dimethylphenyl)-1H-indole #
- AB01328310-02
- 2-(2,4-Dimethylphenyl)-1H-indole
-
- Inchi: 1S/C16H15N/c1-11-7-8-14(12(2)9-11)16-10-13-5-3-4-6-15(13)17-16/h3-10,17H,1-2H3
- InChI Key: HWADCEDGVMYCLH-UHFFFAOYSA-N
- SMILES: N1C2C=CC=CC=2C=C1C1C=CC(C)=CC=1C
Computed Properties
- Exact Mass: 221.12055
- Monoisotopic Mass: 221.120449483g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 262
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 15.8Ų
Experimental Properties
- PSA: 15.79
2-(2,4-Dimethylphenyl)-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D462823-50mg |
2-(2,4-Dimethylphenyl)-1H-indole |
62663-29-0 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D462823-100mg |
2-(2,4-Dimethylphenyl)-1H-indole |
62663-29-0 | 100mg |
$ 70.00 | 2022-06-05 | ||
| TRC | D462823-500mg |
2-(2,4-Dimethylphenyl)-1H-indole |
62663-29-0 | 500mg |
$ 250.00 | 2022-06-05 | ||
| Chemenu | CM232082-1g |
2-(2,4-Dimethylphenyl)-1H-indole |
62663-29-0 | 95%+ | 1g |
$338 | 2021-08-04 | |
| Chemenu | CM232082-1g |
2-(2,4-Dimethylphenyl)-1H-indole |
62663-29-0 | 95%+ | 1g |
$401 | 2023-02-02 |
2-(2,4-Dimethylphenyl)-1H-indole Related Literature
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on 2-(2,4-Dimethylphenyl)-1H-indole
Comprehensive Overview of 2-(2,4-Dimethylphenyl)-1H-indole (CAS No. 62663-29-0)
2-(2,4-Dimethylphenyl)-1H-indole, with the CAS number 62663-29-0, is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This compound belongs to the indole family, a class of heterocyclic structures known for their diverse biological activities and applications in drug discovery. The presence of the 2,4-dimethylphenyl moiety enhances its structural uniqueness, making it a valuable intermediate for synthesizing more complex molecules. Researchers are particularly interested in its potential as a building block for fluorescent probes, pharmaceutical intermediates, and organic electronic materials.
In recent years, the demand for indole derivatives like 2-(2,4-Dimethylphenyl)-1H-indole has surged due to their role in developing targeted therapies and biocompatible materials. A trending topic in scientific communities is the exploration of sustainable synthesis methods for such compounds, aligning with the global push for green chemistry. Questions frequently searched in AI-driven databases include: "What are the applications of 2-(2,4-Dimethylphenyl)-1H-indole in drug development?" or "How does its structure influence photophysical properties?" These queries reflect the compound's relevance in cutting-edge research.
The molecular structure of CAS 62663-29-0 features an indole core linked to a 2,4-dimethylphenyl group, which contributes to its lipophilicity and electron-donating characteristics. These properties are critical for its performance in optoelectronic devices, such as OLEDs (Organic Light-Emitting Diodes), where indole derivatives are increasingly used as emissive layers. Additionally, its potential as a scaffold for kinase inhibitors in oncology research has been a hot topic in medicinal chemistry forums.
From a synthetic perspective, 2-(2,4-Dimethylphenyl)-1H-indole can be prepared via Palladium-catalyzed cross-coupling or acid-mediated cyclization reactions. Optimizing these processes for high yield and low environmental impact is a key focus area, as highlighted in recent ACS (American Chemical Society) publications. The compound's chromophore properties also make it a candidate for bioimaging applications, a niche yet rapidly growing field.
In summary, 2-(2,4-Dimethylphenyl)-1H-indole (CAS 62663-29-0) exemplifies the intersection of organic synthesis, materials science, and pharmaceutical innovation. Its versatility addresses multiple industry pain points, from drug discovery bottlenecks to energy-efficient material design. As research progresses, this compound is poised to play a pivotal role in advancing next-generation technologies.
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